molecular formula C6H4Br2OS B186596 2,2-Dibromo-1-thiophen-2-yl-ethanone CAS No. 68672-88-8

2,2-Dibromo-1-thiophen-2-yl-ethanone

Cat. No. B186596
CAS RN: 68672-88-8
M. Wt: 283.97 g/mol
InChI Key: IZMIXWHNOFTCSY-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound with the CAS Number: 68672-88-8 . It has a molecular weight of 283.97 and its IUPAC name is 2,2-dibromo-1-(2-thienyl)ethanone . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone involves a two-step process . First, 2-acetonyl thiophene reacts with bromine in the presence of potassium carbonate to produce 2-bromo-1-(2-thienyl)-1-propanone . Then, this intermediate reacts with potassium carbonate and alcohol to yield 2,2-Dibromo-1-thiophen-2-yl-ethanone .


Molecular Structure Analysis

The InChI code for 2,2-Dibromo-1-thiophen-2-yl-ethanone is 1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,2-Dibromo-1-thiophen-2-yl-ethanone is an off-white solid . It should be stored at temperatures between 0-5°C .

Scientific Research Applications

Application in Anticancer Research

The compound 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, structurally related to 2,2-Dibromo-1-thiophen-2-yl-ethanone, was used as a building block in the synthesis of thiazole derivatives. These derivatives demonstrated promising anticancer activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Application in Anticandidal and Anticholinesterase Activity

Derivatives of the compound, specifically 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone, exhibited significant anticandidal properties with minimal cytotoxic effects (Kaplancıklı et al., 2014). Additionally, similar derivatives demonstrated notable anticholinesterase activities, indicating potential applications in the treatment of conditions like Alzheimer's disease (Abu Mohsen et al., 2014).

Application in Material Science

Polymers synthesized from monomers structurally similar to 2,2-Dibromo-1-thiophen-2-yl-ethanone, like 2,5-di(thiophen-2-yl)-1H-pyrrole, exhibited interesting electronic properties, good thermal stability, and responsiveness to environmental factors like temperature and humidity. These characteristics suggest applications in electronic devices and sensors (Pandule et al., 2014).

Application in Anti-osteoporosis Research

Analogues of 1-(benzo[b]thiophen-2-yl)ethanone, structurally similar to 2,2-Dibromo-1-thiophen-2-yl-ethanone, have been prepared and evaluated for their potential in enhancing BMP-2 expression, a crucial factor in bone health. These compounds showed promising results in bone histology and histomorphometry, suggesting their potential as novel anti-osteoporosis agents (Liu et al., 2009).

Safety And Hazards

2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound and appropriate safety measures should be taken when handling it . It is a potentially irritating substance that may cause irritation to the eyes, skin, and respiratory system . Appropriate personal protective equipment such as gloves, glasses, and masks should be worn when handling this compound . It should be stored away from strong oxidizing agents and flammable materials to prevent potential fires or explosions .

properties

IUPAC Name

2,2-dibromo-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMIXWHNOFTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355994
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-thiophen-2-yl-ethanone

CAS RN

68672-88-8
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yang, H Balati, AR Abulikemu - Chinese Journal of Organic …, 2019 - sioc-journal.cn
α, α-Dibromomethyl ketones were synthesized with high yields through a thiophenol-promoted reduction of α, α, α-tribromomethyl ketones under mild conditions within one hour. A …
Number of citations: 2 sioc-journal.cn
杨莹 - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: aarexit@xjnu.edu.cn Received October 5, 2018; revised November 7, 2018; …
Number of citations: 3 sioc-journal.cn

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